molecular formula C15H12ClNO3 B073128 Methyl 2-[(3-chlorobenzoyl)amino]benzoate CAS No. 67836-47-9

Methyl 2-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B073128
CAS No.: 67836-47-9
M. Wt: 289.71 g/mol
InChI Key: WFXJKIPVHFUFBE-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chlorobenzoyl)amino]benzoate is a chemical compound with the molecular formula C15H12ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzoyl group and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chlorobenzoyl)amino]benzoate typically involves the reaction of 3-chlorobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and solvent concentration. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-chlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Methyl 2-[(3-chlorobenzoyl)amino]benzoate can be compared with other similar compounds such as:

    Methyl 2-[(2-chlorobenzoyl)amino]benzoate: Similar structure but with the chlorine atom in a different position, leading to different chemical properties and reactivity.

    Methyl 2-[(4-chlorobenzoyl)amino]benzoate: Another positional isomer with distinct properties.

    Methyl 2-[(3-bromobenzoyl)amino]benzoate: Bromine substitution instead of chlorine, affecting the compound’s reactivity and applications.

Properties

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXJKIPVHFUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308419
Record name ST50184234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67836-47-9
Record name NSC203888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203888
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50184234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(3-CHLOROBENZOYL)ANTHRANILATE
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